molecular formula C17H17NO2 B14743807 n-(9h-Xanthen-9-yl)butanamide CAS No. 6325-73-1

n-(9h-Xanthen-9-yl)butanamide

Katalognummer: B14743807
CAS-Nummer: 6325-73-1
Molekulargewicht: 267.32 g/mol
InChI-Schlüssel: LOVKLSFYBIAZSG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(9H-Xanthen-9-yl)butanamide is a chemical compound with the molecular formula C17H17NO2. It is characterized by the presence of a xanthene moiety attached to a butanamide group. The xanthene structure is known for its aromatic properties and is commonly found in various biologically active compounds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(9H-Xanthen-9-yl)butanamide typically involves the reaction of xanthene derivatives with butanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:

Xanthene+Butanoyl ChlorideThis compound\text{Xanthene} + \text{Butanoyl Chloride} \rightarrow \text{this compound} Xanthene+Butanoyl Chloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as palladium or copper can further enhance the efficiency of the reaction.

Analyse Chemischer Reaktionen

Types of Reactions

N-(9H-Xanthen-9-yl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding xanthone derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The aromatic ring of the xanthene moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Xanthone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated xanthene derivatives.

Wissenschaftliche Forschungsanwendungen

N-(9H-Xanthen-9-yl)butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various xanthene-based dyes and pigments.

    Biology: Studied for its potential as a fluorescent probe in biological imaging.

    Medicine: Investigated for its anti-inflammatory and antioxidant properties.

    Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.

Wirkmechanismus

The mechanism of action of N-(9H-Xanthen-9-yl)butanamide involves its interaction with specific molecular targets. The xanthene moiety is known to interact with cellular proteins and enzymes, modulating their activity. The compound can also influence signaling pathways related to oxidative stress and inflammation, making it a potential therapeutic agent.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Xanthone: A parent compound with similar aromatic properties.

    Xanthen-9-one: A derivative with a ketone group instead of an amide.

    9H-Xanthen-9-yl-urea: A compound with a urea group attached to the xanthene moiety.

Uniqueness

N-(9H-Xanthen-9-yl)butanamide is unique due to its specific combination of the xanthene and butanamide groups, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

6325-73-1

Molekularformel

C17H17NO2

Molekulargewicht

267.32 g/mol

IUPAC-Name

N-(9H-xanthen-9-yl)butanamide

InChI

InChI=1S/C17H17NO2/c1-2-7-16(19)18-17-12-8-3-5-10-14(12)20-15-11-6-4-9-13(15)17/h3-6,8-11,17H,2,7H2,1H3,(H,18,19)

InChI-Schlüssel

LOVKLSFYBIAZSG-UHFFFAOYSA-N

Kanonische SMILES

CCCC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.